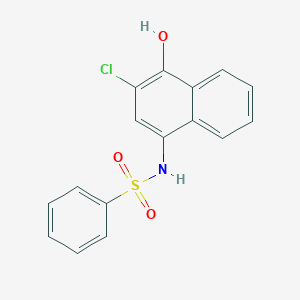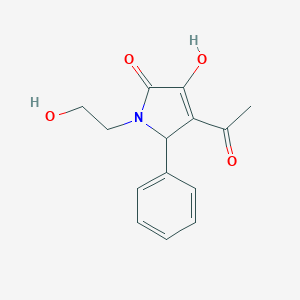
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. NBD-Cl has been widely used in biochemical and physiological studies due to its unique properties. In
作用机制
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a fluorescent dye that binds to amino acids, peptides, and proteins. The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the formation of a covalent bond between the dye and the amino group of the target molecule. This results in the formation of a highly fluorescent adduct. The fluorescence of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is highly sensitive to changes in the microenvironment of the dye, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo experiments without harming the cells or tissues.
实验室实验的优点和局限性
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several advantages in lab experiments. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. It is also a non-toxic dye that can be used in vitro and in vivo experiments. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has some limitations as well. It is a relatively expensive dye, and its fluorescence is highly sensitive to changes in the microenvironment. This can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in scientific research. One direction is the development of new methods for the detection of amino acids, peptides, and proteins using N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. Another direction is the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein-protein interactions and protein-ligand interactions. Additionally, the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein conformational changes and enzymatic activity can be further explored. Finally, the development of new fluorescent dyes based on the structure of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide can be a promising direction for the future.
合成方法
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the reaction of 1-chloro-4-nitronaphthalene with 4-aminobenzenesulfonamide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a relatively simple process, and the yield is high.
科学研究应用
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been extensively used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been used to study the binding of peptides to proteins, the conformational changes of proteins, and the enzymatic activity of proteins. It has also been used to study the transport of amino acids across cell membranes and the localization of proteins in cells.
属性
分子式 |
C16H12ClNO3S |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
InChI 键 |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

